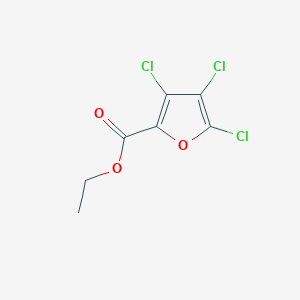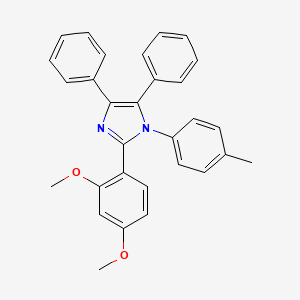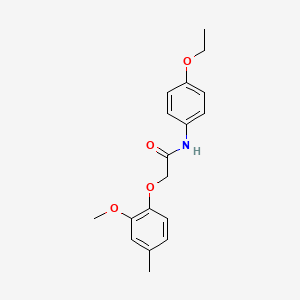
Ethyl 3,4,5-trichlorofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4,5-tricloro-2-furanocarboxilato de etilo es un compuesto químico perteneciente a la familia del furano, caracterizado por un anillo de furano sustituido con tres átomos de cloro y un grupo éster etilico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3,4,5-tricloro-2-furanocarboxilato de etilo normalmente implica la cloración de derivados de furano seguida de esterificación. Un método común incluye la reacción de 3,4,5-triclorofurano con cloroformato de etilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en condiciones de reflujo para garantizar la conversión completa.
Métodos de Producción Industrial
La producción industrial del 3,4,5-tricloro-2-furanocarboxilato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3,4,5-tricloro-2-furanocarboxilato de etilo sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos parcialmente o totalmente desclorados.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los átomos de cloro con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden emplear nucleófilos como aminas, tioles o alcóxidos en condiciones básicas o ácidas.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de furanos desclorados.
Sustitución: Formación de furanos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 3,4,5-tricloro-2-furanocarboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su potencial como un farmacóforo en el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción del 3,4,5-tricloro-2-furanocarboxilato de etilo implica su interacción con objetivos moleculares específicos, lo que lleva a varias transformaciones químicas. Los átomos de cloro y el grupo éster juegan un papel crucial en su reactividad, lo que le permite participar en una amplia gama de reacciones químicas. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y las condiciones de reacción.
Comparación Con Compuestos Similares
Compuestos Similares
- 3,4,5-Trimetil-2-furanocarboxilato de etilo
- 3,4,5-Trifluoro-2-furanocarboxilato de etilo
- 3,4,5-Dicloro-2-furanocarboxilato de etilo
Unicidad
El 3,4,5-tricloro-2-furanocarboxilato de etilo es único debido a la presencia de tres átomos de cloro, que influyen significativamente en sus propiedades químicas y reactividad. Esto lo hace diferente de otros derivados de furano con diferentes sustituyentes, ofreciendo oportunidades únicas para la síntesis química y las aplicaciones.
Propiedades
Fórmula molecular |
C7H5Cl3O3 |
|---|---|
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
ethyl 3,4,5-trichlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H5Cl3O3/c1-2-12-7(11)5-3(8)4(9)6(10)13-5/h2H2,1H3 |
Clave InChI |
OEPSGYWZKKEFNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(O1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)







